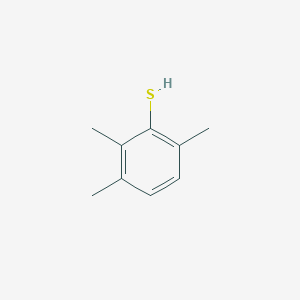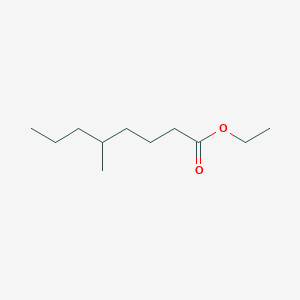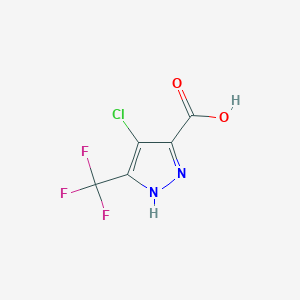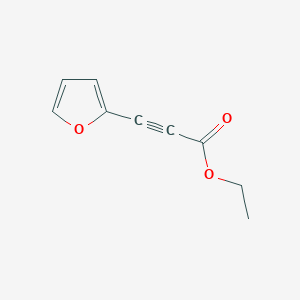
2,3,6-Trimethylbenzene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-Trimethylbenzene-1-thiol is an organic compound with the molecular formula C9H12S It is a derivative of benzene, where three methyl groups and one thiol group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,6-Trimethylbenzene-1-thiol can be synthesized through several methods. One common approach involves the thiolation of 2,3,6-trimethylbenzene using thiolating agents such as thiourea or hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, and may require an acidic or basic medium to facilitate the thiolation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include steps such as purification and isolation of the desired product using techniques like distillation or crystallization to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trimethylbenzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The methyl groups and thiol group can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, nitric acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolate anions.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2,3,6-Trimethylbenzene-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of thiol-based redox biology and as a probe for detecting reactive oxygen species.
Industry: The compound is used in the production of specialty chemicals, polymers, and as an additive in lubricants and fuels.
Mechanism of Action
The mechanism of action of 2,3,6-trimethylbenzene-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. These reactions are crucial in various biological processes, including enzyme function and cellular signaling. The compound can interact with molecular targets such as proteins and enzymes, modulating their activity through thiol-disulfide exchange reactions.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trimethylbenzene-1-thiol
- 1,2,3-Trimethylbenzene
- 1,3,5-Trimethylbenzene
Comparison
2,3,6-Trimethylbenzene-1-thiol is unique due to the specific positioning of its methyl and thiol groups, which influence its reactivity and interaction with other molecules. Compared to its isomers, such as 2,4,6-trimethylbenzene-1-thiol, the differences in substitution patterns can lead to variations in chemical behavior and applications. For example, the position of the thiol group can affect the compound’s ability to form disulfide bonds and its overall stability.
Properties
Molecular Formula |
C9H12S |
|---|---|
Molecular Weight |
152.26 g/mol |
IUPAC Name |
2,3,6-trimethylbenzenethiol |
InChI |
InChI=1S/C9H12S/c1-6-4-5-7(2)9(10)8(6)3/h4-5,10H,1-3H3 |
InChI Key |
XVSJTVAPLGSCSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-1-[1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13172233.png)
![4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxamide](/img/structure/B13172246.png)



![2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethanethioamide](/img/structure/B13172264.png)


![2-[2-(Trifluoromethyl)phenyl]azepane](/img/structure/B13172285.png)
![1-[2-(Trimethylsilyl)ethynyl]pyrrolidine](/img/structure/B13172296.png)



